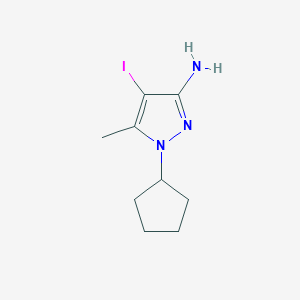

1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-cyclopentyl-4-iodo-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14IN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINNUQIFHQLONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCC2)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Cyclization

The pyrazole ring is constructed via cyclocondensation of cyclopentyl hydrazine with 1,3-diketones or equivalents. A patented method outlines:

Reaction Conditions:

-

Hydrazine derivative : Cyclopentyl hydrazine hydrochloride.

-

Carbonyl component : Methyl-substituted 1,3-diketone (e.g., acetylacetone).

-

Solvent : Ethanol or THF.

-

Temperature : 60–80°C for 4–6 hours.

Mechanism :

-

Nucleophilic attack by hydrazine on diketone carbonyl groups.

-

Cyclization with elimination of water to form the pyrazole ring.

Regioselective Methylation at Position 5

Introducing the methyl group at position 5 requires careful control to avoid positional isomers.

Direct Methylation Using Methyl Iodide

Procedure :

-

Substrate : 1-Cyclopentyl-3-amino-1H-pyrazole.

-

Methylating agent : Methyl iodide (1.2 equiv).

-

Base : Potassium carbonate (2.0 equiv).

Challenges :

-

Competing methylation at position 4.

-

Mitigated by steric hindrance from the cyclopentyl group.

Electrophilic Iodination at Position 4

Iodination is achieved via electrophilic substitution, leveraging the pyrazole ring’s electron-rich nature.

Iodine/Copper-Mediated Iodination

Adapted from oxidative coupling methodologies:

Conditions :

-

Iodine source : Molecular iodine (1.5 equiv).

-

Catalyst : CuI (10 mol%).

-

Oxidant : tert-Butyl hydroperoxide (TBHP, 2.0 equiv).

-

Solvent : Acetonitrile, 80°C, 12 hours.

Mechanism :

-

Generation of iodonium ions (I⁺) via TBHP oxidation.

-

Electrophilic attack at position 4, directed by the amine group’s meta effect.

N-Iodosuccinimide (NIS) in Acidic Media

Alternative Method :

-

Reagent : NIS (1.1 equiv).

-

Acid : Trifluoroacetic acid (TFA, catalytic).

Advantages :

-

Mild conditions and shorter reaction time.

-

Reduced byproduct formation.

Final Product Isolation and Characterization

Salt Formation and Purification

The free base is converted to its dihydrochloride salt for enhanced stability:

-

Dissolve in HCl-saturated ethanol.

-

Precipitate with diethyl ether.

-

Filter and wash with cold ether.

Spectroscopic Data

Comparative Analysis of Synthetic Routes

Route 1 : Cyclocondensation → Methylation → Iodination

-

Total Yield : 50–60%.

-

Advantages : High regiocontrol in iodination.

Scalability and Industrial Considerations

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boron-containing group.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The iodine atom in the target compound distinguishes it from chlorine- or methyl-substituted analogs, offering distinct reactivity in Suzuki-Miyaura couplings or as a halogen bond donor .

Biological Relevance :

- Pyrazole amines with aromatic substituents (e.g., phenyl or pyrimidinyl groups) often exhibit kinase inhibitory activity , suggesting the target compound may share similar pharmacological profiles.

- The absence of direct biological data for the target compound necessitates extrapolation from analogs. For example, 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine shows binding affinity for understudied kinases, implying the iodine in the target compound could modulate selectivity .

Synthetic Approaches :

- Copper-catalyzed coupling reactions, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, could be adapted to introduce the cyclopentyl group .

- Halogenation steps (e.g., iodination) may follow protocols used for chloro-substituted pyrimidines .

Research Findings and Data

Structural and Spectral Comparisons

While NMR or crystallographic data for the target compound are unavailable, analogs provide insights:

- 1H NMR Trends : Pyrazole amines typically exhibit NH₂ protons near δ 6–7 ppm (e.g., δ 6.26 in ). The iodine atom may deshield adjacent protons, shifting signals upfield.

- Mass Spectrometry : Molecular ion peaks for iodinated compounds (e.g., m/z 320 for the target) align with observed values in .

Pharmacokinetic Inference

- Lipophilicity : The iodine atom and cyclopentyl group likely increase logP compared to methoxy- or thiophene-containing derivatives, impacting membrane permeability .

- Metabolic Stability : Bulky substituents like cyclopentyl may reduce cytochrome P450-mediated oxidation, as seen in related compounds .

Biological Activity

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound is characterized by its unique structure, which includes a cyclopentyl group and an iodine atom attached to a pyrazole ring. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 277.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 60136803 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Iodination of Pyrazole Precursor : The initial step usually requires the introduction of iodine into the pyrazole structure.

- Formation of Cyclopentyl Group : This is achieved through alkylation reactions involving cyclopentyl derivatives.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the iodine atom may enhance its binding affinity through halogen bonding, while the pyrazole ring can interact with multiple biological receptors .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| U87MG (Glioblastoma) | 2.41 |

| HCT116 (Colon Cancer) | 1.54 |

These results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Preliminary studies indicate that it shows activity against various bacterial strains, which could be beneficial in developing new antibiotics .

Case Studies

A notable case study involved the evaluation of this compound as a lead compound in drug development. Researchers found that modifications to the pyrazole structure could enhance its selectivity and potency against specific cancer types. For instance, derivatives with additional functional groups were synthesized and tested for improved biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, iodination of pyrazole precursors can be achieved using iodine in the presence of oxidizing agents (e.g., KI/KIO₃). Solvent-free conditions (e.g., as described for pyrazolo-pyrido-pyrimidine-dione derivatives) may enhance reaction efficiency and reduce purification steps . Key parameters include temperature (35–100°C), base selection (e.g., Cs₂CO₃ for deprotonation), and catalyst choice (e.g., CuBr for coupling reactions) . Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. How can researchers characterize the structural integrity of this compound and confirm substitution patterns?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify cyclopentyl, methyl, and iodine substituents via chemical shifts and coupling patterns (e.g., cyclopentyl protons appear as multiplet clusters at δ 1.5–2.5 ppm) .

- HRMS (ESI) : For precise molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for structurally related pyrazole-amine derivatives .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrazole-3-amine derivatives in biological assays?

- Methodological Answer :

- Comparative substituent analysis : Replace the cyclopentyl group with other alkyl/aryl groups (e.g., benzyl, methyl) to assess steric/electronic effects on target binding .

- Iodine substitution impact : Compare bioactivity of 4-iodo derivatives with 4-chloro or 4-bromo analogs to evaluate halogen-specific interactions (e.g., in kinase inhibition assays) .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes with proteins like carbonic anhydrase or uPAR, as seen in studies of related pyrazole derivatives .

Q. How can conflicting biological activity data (e.g., antibacterial vs. anticancer results) be resolved for this compound?

- Methodological Answer :

- Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antibacterial assays) to identify context-dependent efficacy .

- Assay condition standardization : Control variables like solvent (DMSO vs. aqueous buffers) and incubation time, as polar substituents (e.g., iodine) may influence membrane permeability .

- Off-target profiling : Use kinome-wide screening to rule out nonspecific interactions, as demonstrated for pyrazole-carboxamide analogs .

Q. What analytical techniques are recommended for resolving regiochemical ambiguities in pyrazole-amine derivatives?

- Methodological Answer :

- NOESY/ROESY NMR : To detect spatial proximity between substituents (e.g., cyclopentyl and methyl groups) .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify amine positioning via 2D HSQC experiments.

- Crystallographic comparison : Cross-reference with structurally characterized analogs (e.g., 4-chlorophenyl-pyrazole derivatives) to confirm substitution patterns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazole-3-amines?

- Methodological Answer :

- Meta-analysis of assay protocols : Compare cell lines, endpoint measurements (e.g., ATP vs. resazurin assays), and positive controls across studies .

- Synthetic reproducibility : Replicate conflicting compounds using literature methods (e.g., solvent-free condensation or Cu-catalyzed coupling ) to confirm purity and structure.

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) to determine if observed contradictions arise from differential compound degradation .

Experimental Design Considerations

Q. What in silico tools are most effective for prioritizing pyrazole-3-amine derivatives for synthesis?

- Methodological Answer :

- Virtual screening : Use docking software (e.g., Glide) with target protein structures (e.g., hCA II PDB: 3KS3) to rank derivatives by predicted binding affinity .

- ADMET prediction : Apply tools like SwissADME to filter compounds with unfavorable permeability or toxicity profiles .

- QSAR modeling : Train models on existing bioactivity data (e.g., IC₅₀ values from pyrazole-carboxamides) to prioritize substituents with predicted efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.